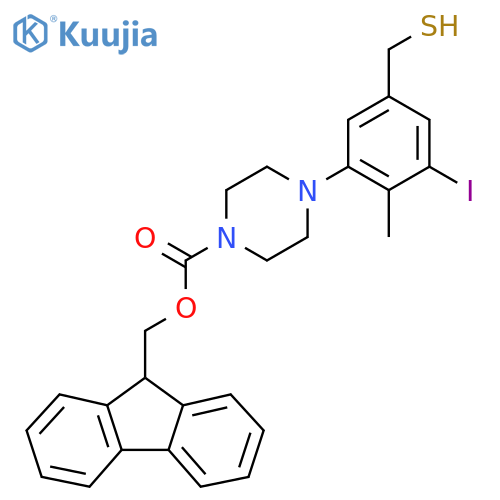Cas no 2418720-65-5 ((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)

2418720-65-5 structure
商品名:(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate
(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2418720-65-5
- EN300-26629930
- (9H-fluoren-9-yl)methyl 4-[3-iodo-2-methyl-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate
- (9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate
-
- インチ: 1S/C27H27IN2O2S/c1-18-25(28)14-19(17-33)15-26(18)29-10-12-30(13-11-29)27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,14-15,24,33H,10-13,16-17H2,1H3
- InChIKey: VWTKWNIJNOCCTM-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CS)=CC(=C1C)N1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
計算された属性
- せいみつぶんしりょう: 570.08380g/mol
- どういたいしつりょう: 570.08380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 33.8Ų
(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26629930-1.0g |
(9H-fluoren-9-yl)methyl 4-[3-iodo-2-methyl-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418720-65-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26629930-1g |
(9H-fluoren-9-yl)methyl 4-[3-iodo-2-methyl-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418720-65-5 | 1g |
$0.0 | 2023-09-12 |
(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
2418720-65-5 ((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
